Comparative Inhibitory Potency of 1-Deoxymannojirimycin vs. Kifunensine Against α-1,2-Mannosidases
1-Deoxymannojirimycin (dMM), the 1-deoxy derivative of D-Mannojirimycin, exhibits markedly weaker inhibition of Class I α-1,2-mannosidases compared to kifunensine. This differential potency is a key factor in selecting the appropriate tool for glycoprotein processing studies. [1]
| Evidence Dimension | Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 30-40 µM for 1-deoxymannojirimycin (dMM) |
| Comparator Or Baseline | IC50 = 0.30-0.47 µM for Kifunensine |
| Quantified Difference | Kifunensine is approximately 85- to 100-fold more potent than 1-deoxymannojirimycin. |
| Conditions | In vitro enzyme assay against recombinant MNS1, MNS2, MNS3 α-1,2-mannosidases using methyl-2-O-α-D-mannopyranosyl-α-D-mannopyranoside as substrate. |
Why This Matters
This large potency difference dictates that kifunensine, not 1-deoxymannojirimycin, is the appropriate choice for complete blockade of ER mannosidase I activity, while dMM allows for more nuanced, partial inhibition studies.
- [1] Herscovics, A. (1999). Importance of glycosidases in mammalian glycoprotein biosynthesis. Biochimica et Biophysica Acta (BBA) - General Subjects, 1473(1), 96-107. (Data derived from Table 2) View Source
